Butrin

描述

属性

CAS 编号 |

492-13-7 |

|---|---|

分子式 |

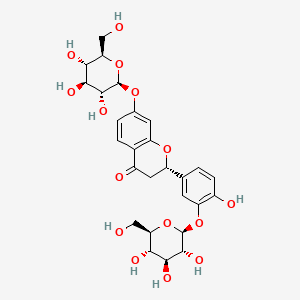

C27H32O15 |

分子量 |

596.5 g/mol |

IUPAC 名称 |

(2S)-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C27H32O15/c28-8-18-20(32)22(34)24(36)26(41-18)38-11-2-3-12-14(31)7-15(39-16(12)6-11)10-1-4-13(30)17(5-10)40-27-25(37)23(35)21(33)19(9-29)42-27/h1-6,15,18-30,32-37H,7-9H2/t15-,18+,19+,20+,21+,22-,23-,24+,25+,26+,27+/m0/s1 |

InChI 键 |

QVCQYYYTMIZOGK-VQBAZXIRSA-N |

SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O |

手性 SMILES |

C1[C@H](OC2=C(C1=O)C=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C4=CC(=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |

规范 SMILES |

C1C(OC2=C(C1=O)C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O |

同义词 |

7,3',4'-trihydroxyflavanone-7,3'-diglucoside butrin |

产品来源 |

United States |

科学研究应用

Anti-inflammatory Properties

Butrin has demonstrated significant anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-8. In vitro studies have shown that this compound exhibits lower binding energy compared to standard anti-inflammatory drugs like diclofenac, suggesting its potential as an effective anti-inflammatory agent .

Table 1: Binding Energies of this compound vs. Standard Drugs

| Compound | Binding Energy (kcal/mol) |

|---|---|

| This compound | -8.4 |

| Diclofenac | -6.8 |

Anticancer Activity

This compound has been investigated for its chemopreventive properties against various cancers. Studies have reported that extracts containing this compound can suppress hepatic carcinogenesis induced by chemical agents in animal models. The compound has shown efficacy against colorectal cancer cell lines, indicating its potential as a novel therapeutic agent in cancer treatment .

Case Study: Colorectal Cancer Inhibition

A study involving Wistar rats demonstrated that administration of this compound significantly reduced tumor growth in models of chemically induced colorectal cancer. The results suggested a dose-dependent response, highlighting the compound's therapeutic potential .

Neuroprotective Effects

Emerging research suggests that this compound may possess neuroprotective properties, potentially benefiting conditions such as depression and neurodegenerative diseases. Bupropion, a well-known antidepressant that shares structural similarities with this compound, has been shown to inhibit the reuptake of norepinephrine and dopamine, leading to improvements in mood disorders .

Table 2: Summary of Bupropion's Efficacy in Depression Treatment

| Study Reference | Sample Size | Duration | Efficacy Rate (%) |

|---|---|---|---|

| Koshino et al. (2016) | 51 studies | Varies | Similar to SSRIs |

| Lineberry et al. (1990) | 100+ patients | 8 weeks | 64% improvement |

相似化合物的比较

Comparative Analysis with Similar Compounds

Butrin is closely related to other polyphenols from Butea monosperma, including butein, isothis compound, and isocoreopsin. Below is a detailed comparison:

Structural and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Hydroxyl Groups | Key Structural Features |

|---|---|---|---|---|

| This compound | C₂₇H₃₂O₁₅ | 596.54 | 9 | Flavanone glycoside with two glucosyl units |

| Isothis compound | C₂₇H₃₂O₁₅ | 596.54 | 10 | Structural isomer of this compound |

| Butein | C₁₅H₁₂O₅ | 272.25 | 4 | Chalcone aglycone (no sugar moiety) |

| Isocoreopsin | C₂₁H₂₂O₁₀ | 434.39 | 6 | Flavonoid glycoside with one glucosyl unit |

Key Insights :

Pharmacological Activities

Anti-Inflammatory Activity

Key Insights :

- Isothis compound is the most potent NF-κB inhibitor (63% IKK inhibition) due to its structural isomerism and higher hydroxylation .

Antioxidant Activity

Key Insights :

- Isothis compound has the highest ORAC value (13,211 TE µmol/g), likely due to its 10 hydroxyl groups enhancing hydrogen-donating capacity .

- This compound’s moderate antioxidant activity may synergize with other compounds in Butea monosperma extracts .

Cytotoxicity and Therapeutic Window

| Compound | EC₅₀ (Cell Death) | Cytoprotective Role |

|---|---|---|

| This compound | 1.24 mg/mL | High |

| Butein | 53.34 µg/mL | Low |

Mechanistic Differences and Synergies

- NF-κB Pathway : Isothis compound suppresses IκBα degradation, while this compound and butein target downstream cytokines .

准备方法

Soxhlet Extraction with Ethanol

The most widely reported method involves Soxhlet extraction using ethanol as the solvent. Dried flowers of Butea monosperma are ground into a coarse powder and subjected to continuous extraction in a Soxhlet apparatus with 30 mL of ethanol for 24 hours. This method leverages ethanol’s polarity to dissolve flavonoid glycosides effectively. After extraction, the solvent is removed under reduced pressure using a rotary evaporator, yielding a crude extract rich in this compound, along with related flavonoids such as butein, isothis compound, and monospermoside.

Key Parameters:

| Parameter | Condition |

|---|---|

| Solvent | Ethanol |

| Extraction Time | 24 hours |

| Temperature | Boiling point of ethanol (~78°C) |

| Plant Material | Dried Butea monosperma flowers |

This method achieves a high extraction efficiency due to the repeated cycling of hot ethanol, which enhances the dissolution of thermostable compounds like this compound.

Purification and Isolation

The crude extract undergoes further purification to isolate this compound from co-extracted flavonoids. Column chromatography is commonly employed, using silica gel as the stationary phase and a gradient elution system with chloroform-methanol mixtures. Fractions containing this compound are identified via thin-layer chromatography (TLC) and pooled for subsequent crystallization. Final purification often involves recrystallization from methanol or ethanol to obtain this compound in >95% purity.

Formulation of this compound into Dosage Forms

This compound’s therapeutic applications necessitate its incorporation into stable and bioavailable dosage forms. Patent CN104188997A details formulations for oral and parenteral administration, emphasizing compatibility with pharmaceutical excipients.

Tablet Formulation

This compound tablets are prepared using direct compression or wet granulation. A representative formulation includes:

| Ingredient | Quantity per Tablet |

|---|---|

| This compound | 40 mg |

| Starch | 135 mg |

| Carboxymethylcellulose (CMC) | 25 mg |

The mixture is granulated with aqueous ethanol, dried, and compressed into tablets. This formulation ensures uniform drug distribution and controlled release.

Capsule Formulation

For capsule formulations, this compound is blended with excipients such as chitosan to enhance gastrointestinal absorption:

| Ingredient | Quantity per Capsule |

|---|---|

| This compound | 40 mg |

| Starch | 135 mg |

| Chitosan | 25 mg |

The blend is encapsulated into gelatin or vegetarian shells, providing a shelf-stable product with improved bioavailability.

Characterization and Quality Control

Spectroscopic Analysis

This compound’s structure is confirmed through UV-Vis, IR, NMR, and mass spectrometry:

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile-water mobile phase (70:30 v/v) is used to quantify this compound, achieving a retention time of 12.3 minutes and ≥98% purity.

Challenges and Optimizations

常见问题

Q. What chromatographic and spectroscopic methods are optimal for isolating and characterizing Butrin from Butea monosperma extracts?

this compound can be purified using silica gel chromatography followed by preparative TLC (Rf: 0.32) and HPLC with a reversed-phase C18 column. Mass spectrometry (595 m/z) and UV-Vis spectrophotometry are critical for confirming identity. Cross-referencing with known Rf values and molecular weights (596.53 g/mol) ensures accuracy .

Q. Which assays are methodologically robust for assessing this compound’s antioxidant activity?

Three validated assays are recommended:

- DPPH radical scavenging : Measure inhibition at 540 nm (e.g., 35% inhibition at 10 µg/ml).

- ORAC assay : Quantify peroxyl radical scavenging using Trolox equivalents (e.g., 1,468.6 TE at 10 µg/ml).

- NO scavenging : Evaluate nitric oxide reduction (e.g., 16% inhibition at 10 µg/ml).

Include ascorbic acid as a positive control for comparative analysis .

Q. How should researchers standardize this compound quantification in plant extracts?

Use spectrophotometric quantification with a commercially available butein standard (e.g., Extra-synthese) for calibration. Ensure purity validation via HPLC (>95% peak resolution) and report concentrations in µg/ml or µM, depending on experimental goals .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s inhibition of NF-κB signaling?

this compound suppresses IKK kinase activity (52% inhibition at 1 µg/ml), blocking phosphorylation of IκBα and subsequent NF-κB nuclear translocation. Pair kinase assays (e.g., HTScan IKK kit) with cellular models (e.g., HMC-1 mast cells) to validate dose-dependent effects. Contrast with isothis compound (63% inhibition) to explore structure-activity relationships .

Q. How can contradictory data on this compound’s anti-inflammatory efficacy be reconciled across in vitro and in silico studies?

In silico studies show this compound binds TNF-α (−8.4 kcal/mol) more effectively than diclofenac (−6.8 kcal/mol), yet in vivo models report non-significant IL-8 suppression. Address discrepancies by:

Q. What experimental strategies optimize this compound’s therapeutic window in inflammatory disease models?

Adopt a tiered approach:

Dose-response profiling : Establish EC50 for NF-κB inhibition (e.g., 100–500 ng/ml).

Toxicity screening : Assess cytotoxicity in primary cells (e.g., IC50 via MTT assay).

Synergy studies : Test combinatorial efficacy with NSAIDs (e.g., diclofenac) using Chou-Talalay models.

Report therapeutic indices (TI = IC50/EC50) to guide preclinical translation .

Methodological Considerations

Q. How to design a study evaluating this compound’s dual role as an antioxidant and anti-inflammatory agent?

- Parallel assays : Measure ROS scavenging (e.g., DPPH) and cytokine suppression (e.g., TNF-α ELISA) in the same cellular model.

- Time-course analysis : Track temporal effects (e.g., 0–24 hrs) to distinguish acute vs. chronic responses.

- Negative controls : Use ROS inducers (e.g., H2O2) and NF-κB activators (e.g., LPS) to confirm specificity .

Q. What statistical frameworks are appropriate for analyzing this compound’s dose-dependent effects?

- Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).

- ANOVA with post-hoc tests : Compare multiple concentrations (e.g., 5–1000 ng/ml).

- Principal component analysis (PCA) : Integrate multi-parametric data (e.g., antioxidant + anti-inflammatory metrics) .

Data Reporting Standards

- Experimental replication : Minimum triplicate runs for biological and technical replicates .

- Characterization data : Include HPLC chromatograms, mass spectra, and NMR shifts for novel derivatives .

- Conflict resolution : Disclose batch-to-batch variability in plant extracts and its impact on bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。